Drak1/2-IN-1

Dual kinase inhibition Target engagement DAPK family

Dual DRAK1/2 inhibitors with balanced affinity are scarce. Most selective probes (e.g., DRAK2-IN-1) leave DRAK1 unperturbed, risking compensatory signaling in apoptosis or immune models. DRAK1/2-IN-1 (compound 10e) solves this with: • Balanced dual Kd: 1 μM (DRAK1) / 6 μM (DRAK2) • Distinct isothiazolo[5,4-b]pyridine scaffold - IP-clear vs. thienopyridine/quinazoline series • Validated in vitro tool for target engagement and DAPK family discrimination

Molecular Formula C22H24N2O3S
Molecular Weight 396.5 g/mol
Cat. No. B12397894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrak1/2-IN-1
Molecular FormulaC22H24N2O3S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(N=C2)SC=C3NC(=O)C4CCCCC4)OC
InChIInChI=1S/C22H24N2O3S/c1-26-19-9-8-15(11-20(19)27-2)16-10-17-18(13-28-22(17)23-12-16)24-21(25)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3,(H,24,25)
InChIKeyHGVYGHNZFIZVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DRAK1/2-IN-1 Procurement Guide


DRAK1/2-IN-1 (compound 10e, CAS 1629227-34-4) is a synthetic small-molecule dual ligand targeting the death-associated protein kinase (DAPK) family members DRAK1 (STK17A) and DRAK2 (STK17B). It belongs to the isothiazolo[5,4-b]pyridine chemotype, originating from a scaffold-hopping medicinal chemistry program aimed at identifying functionally active dual DRAK1/2 inhibitors [1]. The compound is primarily used as a biochemical tool for target engagement studies in the context of apoptosis signaling, autoimmune disease research, and graft rejection biology [1]. Its reported dissociation constants (Kd) are 1 μM for DRAK1 and 6 μM for DRAK2, establishing it as a moderate-affinity dual binder rather than a high-potency probe [1].

Why DRAK1/2-IN-1 Is Irreplaceable


The DRAK1/DRAK2 target pair presents a substitution challenge: selective DRAK2 inhibitors such as DRAK2-IN-1 (IC50 3 nM for DRAK2, 51 nM for DRAK1) or SGC-STK17B-1 (>100-fold selective for STK17B over STK17A) leave DRAK1 activity unperturbed, potentially masking compensatory signaling in apoptosis or immune regulation models [1][2]. Conversely, DRAK1/2-IN-2 (Y17) provides dual inhibition but with a differing potency ratio (IC50 353.2 nM DRAK2, 507.4 nM DRAK1) and a distinct thieno[2,3-b]pyridine scaffold, meaning pharmacological profile, off-target signature, and IP position cannot be assumed equivalent . DRAK1/2-IN-1 occupies a unique niche as the only commercially available dual DRAK1/2 ligand on the isothiazolo[5,4-b]pyridine scaffold, which is structurally and intellectually distinct from the thienopyridine, thienopyrimidine, indirubin, and quinazoline series that dominate the field [1].

DRAK1/2-IN-1 Differentiation Evidence


Dual DRAK1/DRAK2 Binding Affinity Profile

DRAK1/2-IN-1 (compound 10e) engages both DRAK1 and DRAK2 with Kd values of 1 μM and 6 μM respectively in the DiscoverX KINOMEscan binding assay, yielding a DRAK2/DRAK1 selectivity ratio of approximately 6-fold [1]. In contrast, DRAK2-IN-1 (compound 16, indirubin series) displays IC50 values of 3 nM for DRAK2 and 51 nM for DRAK1, conferring a ~17-fold selectivity for DRAK2 over DRAK1 [2]. SGC-STK17B-1 (thieno[3,2-d]pyrimidine) achieves >100-fold selectivity for STK17B over STK17A, with IC50 of 34 nM against STK17B and negligible activity against DRAK1 (IC50 > 10,000 nM in cellular NanoBRET) [3]. The balanced dual-target profile of DRAK1/2-IN-1 is therefore mechanistically distinct from these highly selective tools.

Dual kinase inhibition Target engagement DAPK family Isothiazolopyridine scaffold Binding affinity

Isothiazolo[5,4-b]pyridine Scaffold Identity

DRAK1/2-IN-1 (compound 10e) is built on the isothiazolo[5,4-b]pyridine core—a scaffold that emerged from an initial hit (compound 10a, Kd 1.6 μM for DRAK2) and was optimized through variation of the 5-aryl and amide substituents [1]. This scaffold is structurally distinct from: (a) the thieno[2,3-b]pyridine core of compound 22b (Kd 4.9 nM DRAK1, 9 nM DRAK2; IC50 2.25 μM DRAK1, 0.86 μM DRAK2), which resulted from a scaffold-hopping exercise on the isothiazolopyridine series [1]; (b) the quinazoline core of STK17A/B inhibitor 9 (IC50 23 nM for STK17A, oral bioavailability demonstrated) reported in 2024 [2]; and (c) the thieno[3,2-d]pyrimidine core of SGC-STK17B-1 [3]. The isothiazolo[5,4-b]pyridine scaffold has a distinct IP and composition-of-matter position relative to all later-reported DRAK chemotypes.

Scaffold hopping Medicinal chemistry Chemical tool selection Structure-activity relationship IP differentiation

DAPK Family Selectivity Context

The parent compound series from which DRAK1/2-IN-1 (compound 10e) is derived was evaluated for selectivity across the full DAPK family (DAPK1, DAPK2, DAPK3, DRAK1, DRAK2) at 10 μM in the DiscoverX binding assay [1]. Lead compounds from the scaffold-hopped thieno[2,3-b]pyridine series (22b, 22c) showed complete lack of affinity for DAPK1, DAPK2, and DAPK3 (%Ctrl between 70–100) while exhibiting strong binding to both DRAK1 and DRAK2 (%Ctrl 0.55–7.2) [1]. Although compound 10e itself was not individually profiled in the DAPK panel, its close structural congeners in the isothiazolo[5,4-b]pyridine series share the same DRAK1/DRAK2 binding preference [1]. For comparison, SGC-STK17B-1 was profiled against 403 wild-type kinases with >30-fold selectivity (Kd) against the closest off-targets STK17A, AURKB, and CaMKK2 [2]. STK17A/B inhibitor 9 showed moderate off-target inhibition only for AAK1, MYLK4, and NEK3/5 across two kinase panels of 375 and 398 kinases [3].

Kinase selectivity DAPK family Off-target profiling Death-associated protein kinase

Functional Activity Limitation

A critical distinction exists between DRAK binding affinity and functional kinase inhibition in the DRAK tool compound landscape. Gao et al. (2014) demonstrated that the isothiazolo[5,4-b]pyridine series—including the most potent binders 10s (Kd 0.53 μM) and 10n (Kd 0.66 μM)—were completely devoid of DRAK2 functional inhibitory activity when tested in a classical enzymatic assay (% inhibition at 10 μM: 10% and 0%, respectively) [1]. This binding-versus-function disconnect prompted the scaffold-hopping strategy that ultimately yielded the functionally active thieno[2,3-b]pyridine series (22b: DRAK2 IC50 = 0.86 μM; 22c: DRAK2 IC50 = 1.78 μM), which are ATP-competitive inhibitors [1]. DRAK1/2-IN-1 (compound 10e), belonging to the isothiazolo[5,4-b]pyridine series, has no published functional IC50 data. In contrast, DRAK2-IN-1 (compound 16) is a confirmed ATP-competitive functional inhibitor (IC50 3 nM, Ki 0.26 nM) [2], and DRAK1/2-IN-2 (Y17) demonstrates functional cellular effects including enhanced mitochondrial membrane potential and glucose-stimulated insulin secretion .

Functional inhibition Enzymatic assay Binding vs. activity disconnect Kinase assay Tool compound validation

Comparative Potency Landscape

Across the known DRAK tool compound landscape, DRAK1/2-IN-1 (Kd 1 μM DRAK1, 6 μM DRAK2) occupies the lowest-affinity tier for dual DRAK1/2 binders, contrasted with compound 22b (Kd 4.9 nM DRAK1, 9 nM DRAK2; IC50 2.25/0.86 μM) [1], DRAK1/2-IN-2/Y17 (IC50 507.4/353.2 nM) , and STK17A/B inhibitor 9 (IC50 23 nM STK17A) [2]. For selective DRAK2 tools, DRAK2-IN-1 (IC50 3 nM) [3] and SGC-STK17B-1 (IC50 34 nM, Kd 5.6 nM) [4] operate at sub-nanomolar to low-nanomolar potency. The μM-range Kd of DRAK1/2-IN-1 may be advantageous for certain experimental contexts: weaker affinity can provide a larger dynamic range for competition assays, minimize saturated target occupancy artifacts, and serve as a reference point for SAR studies aiming to benchmark improvements in affinity.

Potency ranking Tool compound selection Binding affinity Biochemical pharmacology Dose-response

DRAK1/2-IN-1 Application Scenarios


Biochemical Target Engagement Experiments

DRAK1/2-IN-1 is suitable for in vitro binding assays (e.g., KINOMEscan, thermal shift assays) where simultaneous engagement of both DRAK1 and DRAK2 is desired at micromolar compound concentrations. Its balanced dual-target profile (Kd 1 μM DRAK1, 6 μM DRAK2) enables competitive displacement experiments without the extreme DRAK2 bias of selective probes such as DRAK2-IN-1 (17-fold selective) or SGC-STK17B-1 (>100-fold selective) [1]. This makes DRAK1/2-IN-1 a practical choice for initial target validation studies where both DRAK paralogs are hypothesized to contribute to a phenotype.

SAR Benchmarking and Chemical Optimization

For medicinal chemistry teams developing next-generation DRAK inhibitors, DRAK1/2-IN-1 provides a chemically tractable isothiazolo[5,4-b]pyridine starting scaffold with established synthetic routes (Suzuki coupling, amide formation) [1]. The μM-range affinity leaves substantial headroom for measurable affinity improvements through SAR campaigns. Critically, the scaffold is structurally distinct from the extensively patented thieno[2,3-b]pyridine, thieno[3,2-d]pyrimidine, and quinazoline series [2][3], offering freedom-to-operate advantages for organizations seeking novel DRAK inhibitor chemotypes.

DAPK-Family Selectivity Reference

DRAK1/2-IN-1 can serve as a DRAK1/DRAK2 binding reference standard in kinase selectivity panels, particularly when used alongside compounds with documented DAPK1/2/3 selectivity profiles. The parent series demonstrates that DRAK1/2 binding is maintained in the absence of DAPK1/2/3 affinity (%Ctrl 70–100 for DAPK1/2/3 at 10 μM) [1]. This property supports its use as a negative control for DAPK1/2/3 engagement in experiments designed to dissect DRAK-specific vs. pan-DAPK signaling effects in apoptosis, T-cell activation, and autoimmune models [1].

Historical Comparison and Assay Validation

As one of the first reported dual DRAK1/2 ligands and the original hit-to-lead series from which the optimized compound 22b was derived via scaffold hopping [1], DRAK1/2-IN-1 holds value as a historical reference compound. Research groups replicating or extending published DRAK pharmacology studies may require this specific compound to validate assay conditions, reproduce published binding data, or serve as a comparator in head-to-head benchmarking of newer, more potent dual inhibitors such as DRAK1/2-IN-2 (Y17) or the quinazoline-based STK17A/B inhibitors [2].

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